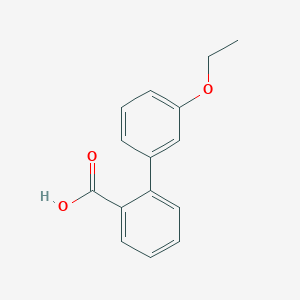

3'-Ethoxy-biphenyl-2-carboxylic acid

Description

Historical Context and Emergence in Chemical Literature

The study of biphenyl (B1667301) carboxylic acids, in general, has a history intertwined with the development of synthetic organic chemistry and the quest for new therapeutic agents. The core biphenyl structure's versatility has made it a target for chemists for over a century. However, specific derivatives, such as 3'-Ethoxy-biphenyl-2-carboxylic acid, appear in chemical databases and supplier catalogs more recently, largely as a result of modern synthetic methodologies that allow for the precise and varied functionalization of the biphenyl core.

The emergence of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the synthesis of biaryl compounds. ajgreenchem.com This has led to the creation of vast libraries of substituted biphenyls for screening in drug discovery and materials science. It is within this context of expanded synthetic capability that this compound likely emerged, not as a singular molecule of historical note, but as one of many derivatives synthesized to explore the chemical space around the biphenyl-2-carboxylic acid pharmacophore. Its specific CAS number, 669713-70-6, points to a relatively modern entry into the formal chemical registry. thsci.com

Rationale for Contemporary Academic Inquiry Pertaining to this compound

Contemporary academic inquiry into derivatives like this compound is driven by the established importance of the parent structure in medicinal chemistry. Biphenyl-derived carboxylic acids are known to be key intermediates in the synthesis of pharmaceuticals. ajgreenchem.comasianpubs.org For instance, several anti-inflammatory drugs are based on the biphenyl scaffold. ajgreenchem.comasianpubs.org Furthermore, this class of compounds has been investigated for a range of biological activities, including anticancer properties. ajgreenchem.com

The rationale for synthesizing the 3'-ethoxy derivative specifically would be rooted in structure-activity relationship (SAR) studies. Introducing an ethoxy group at the 3'-position of the biphenyl system allows researchers to probe the effects of a moderately lipophilic and hydrogen-bond accepting group on the molecule's biological and physical properties. Such modifications can influence a compound's potency, selectivity, and pharmacokinetic profile. The study of such analogs helps in optimizing lead compounds in drug discovery programs.

Scope and Objectives of Research on this compound

While dedicated research publications on this compound are scarce, the objectives of its synthesis and potential study can be inferred from the broader research on related compounds. The primary scope would involve its synthesis, purification, and structural characterization.

The main objectives would likely be:

Synthesis: To develop an efficient and scalable synthesis route, likely employing a palladium-catalyzed cross-coupling reaction between a 2-halobenzoic acid derivative and a 3-ethoxyphenylboronic acid derivative. ajgreenchem.com

Characterization: To fully characterize the compound using modern analytical techniques to confirm its structure and purity.

Physicochemical Profiling: To determine key physical and chemical properties.

Biological Evaluation: To screen the compound for various biological activities, guided by the known activities of other biphenyl-2-carboxylic acids. This could include assays for anti-inflammatory, anticancer, or other therapeutic effects.

Physicochemical and Spectral Data

Below are tables detailing the known identifiers for this compound and the typical spectral characteristics expected for a compound of this class, based on general knowledge of biphenyl-2-carboxylic acids.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 669713-70-6 thsci.com |

| Molecular Formula | C₁₅H₁₄O₃ thsci.com |

Table 2: Expected Spectral Data for this compound

| Technique | Characteristic Features |

|---|---|

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm). A downfield signal for the carboxylic acid proton (>10 ppm), which may be broad. Signals for the ethoxy group (a quartet around 4.0 ppm and a triplet around 1.4 ppm). libretexts.org |

| ¹³C NMR | Signals for the carboxylic acid carbonyl carbon (approx. 170-180 ppm). Multiple signals in the aromatic region (approx. 120-160 ppm). Signals for the ethoxy group carbons. |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid dimer (approx. 2500-3300 cm⁻¹). A sharp C=O stretch from the carbonyl group (approx. 1700 cm⁻¹). C-O stretching from the ether linkage. libretexts.org |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-12-7-5-6-11(10-12)13-8-3-4-9-14(13)15(16)17/h3-10H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOHNGPCYXWZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374463 | |

| Record name | 3'-Ethoxy-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-70-6 | |

| Record name | 3′-Ethoxy[1,1′-biphenyl]-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Ethoxy-biphenyl-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethoxy Biphenyl 2 Carboxylic Acid and Its Analogs

Retrosynthetic Analysis of 3'-Ethoxy-biphenyl-2-carboxylic acid

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, readily available starting materials. For this compound, the analysis involves two primary disconnections.

The most logical disconnection is the C-C bond forming the biphenyl (B1667301) core. This bond links the two phenyl rings. This disconnection, guided by cross-coupling strategies, leads to two key synthons: a nucleophilic aryl species and an electrophilic aryl species. For instance, one ring can be a derivative of 3-ethoxyphenol (B1664596) and the other a derivative of 2-halobenzoic acid.

A second key disconnection involves the carboxylic acid group. This functional group can be introduced onto a pre-formed biphenyl core through functional group interconversion. This approach suggests a biphenyl intermediate, such as 2-methyl-3'-ethoxybiphenyl or 2-bromo-3'-ethoxybiphenyl, which can then be transformed into the final carboxylic acid. This retrosynthetic approach is central to planning routes involving Ullmann, Suzuki, or Grignard-based reactions. researchgate.net

The primary retrosynthetic pathways can be summarized as:

Pathway A (Cross-Coupling): Disconnecting the biphenyl bond leads to a (3-ethoxyphenyl) precursor and a (2-carboxyphenyl) precursor. The most common realization of this involves a boronic acid and an aryl halide, pointing towards a Suzuki-Miyaura coupling.

Pathway B (Functional Group Interconversion): Disconnecting the carboxyl group (C-COOH bond) leads to a biphenyl intermediate that already contains the 3'-ethoxy-biphenyl core. This intermediate could possess a group amenable to conversion into a carboxylic acid, such as a methyl group (for oxidation), a nitrile (for hydrolysis), or a halogen (for Grignard carboxylation). libretexts.org

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being the most prominent and versatile.

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Core Construction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing C-C bonds between aryl groups due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents. nih.govnih.gov The synthesis of this compound via this method typically involves the coupling of an aryl boronic acid with an aryl halide.

A standard approach would be the reaction between (3-ethoxyphenyl)boronic acid and a 2-halobenzoic acid (or its ester derivative, like methyl 2-bromobenzoate) in the presence of a palladium catalyst, a suitable ligand, and a base. ajgreenchem.com The use of an ester protects the carboxylic acid during the coupling and can be easily hydrolyzed in a subsequent step. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. nih.gov

| Component | Examples | Purpose/Notes |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(OH)₂, Pd₂(dba)₃ | The active Pd(0) species that drives the catalytic cycle. nih.govnih.gov |

| Ligand | PPh₃, SPhos, XPhos, Buchwald ligands | Stabilizes the Pd catalyst, facilitates oxidative addition and reductive elimination. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | Activates the boronic acid and participates in the transmetalation step. nih.govresearchgate.net |

| Solvent | Toluene, Dioxane, THF, Water, or mixtures | Solubilizes reactants and influences reaction rate and outcome. nih.govresearchgate.net |

| Aryl Halide | Methyl 2-bromobenzoate, 2-iodobenzoic acid | The electrophilic coupling partner. Reactivity order: I > Br > Cl. nih.gov |

| Boronic Acid | (3-ethoxyphenyl)boronic acid | The nucleophilic coupling partner. |

A representative reaction scheme for Suzuki-Miyaura coupling.

Alternative Coupling Reactions in the Synthesis of this compound

While the Suzuki-Miyaura reaction is highly effective, other cross-coupling reactions can also be employed for the synthesis of the biphenyl core. researchgate.net These alternatives can be advantageous under specific circumstances, such as substrate availability or functional group compatibility.

Ullmann Reaction: This classical method involves the copper-catalyzed coupling of two aryl halides. While historically significant, it often requires harsh conditions (high temperatures) and can lead to symmetrical side products, making it less favorable than palladium-catalyzed methods for unsymmetrical biphenyls. researchgate.net

Negishi Coupling: This reaction couples an organozinc reagent with an aryl halide, catalyzed by nickel or palladium. nih.gov It is known for its high reactivity and functional group tolerance. For the target molecule, this would involve preparing an organozinc reagent from 1-bromo-3-ethoxybenzene and coupling it with a 2-halobenzoic acid derivative. nih.gov

Stille Coupling: The Stille reaction uses an organotin reagent (arylstannane) coupled with an aryl halide. nih.gov A key advantage is its tolerance for a wide array of functional groups, but a major drawback is the toxicity and difficulty in removing organotin byproducts. researchgate.net

Hiyama Coupling: This involves the coupling of an organosilane with an aryl halide, activated by a fluoride (B91410) source. It is considered a greener alternative to Stille coupling due to the lower toxicity of silicon byproducts. organic-chemistry.org

| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Low toxicity, stable reagents, mild conditions. nih.gov | Potential for protodeboronation side reactions. |

| Negishi | Organozinc (R-ZnX) | High reactivity, good for hindered substrates. nih.gov | Moisture-sensitive reagents. |

| Stille | Organotin (R-SnR'₃) | Excellent functional group tolerance. researchgate.net | High toxicity of tin compounds. nih.gov |

| Hiyama | Organosilicon (R-SiR'₃) | Low toxicity, environmentally benign. organic-chemistry.org | Requires an activating agent (e.g., fluoride). |

| Ullmann | None (Aryl Halide Dimerization) | Does not require pre-formation of an organometallic reagent. | Harsh conditions, often low yields for unsymmetrical products. researchgate.net |

A comparison of major cross-coupling reactions for biphenyl synthesis.

Functional Group Transformations to the Carboxylic Acid Moiety

An alternative synthetic strategy is to first construct the 3'-ethoxy-biphenyl core and then introduce the carboxylic acid group in a final step. This approach is useful if the desired biphenyl intermediate is more readily accessible.

Several standard organic transformations can achieve this: solubilityofthings.compharmacy180.com

Oxidation of a Methyl Group: If the synthesis starts with 2-methyl-3'-ethoxybiphenyl, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. solubilityofthings.com

Hydrolysis of a Nitrile: The Sandmeyer reaction can be used to convert a 2-amino-3'-ethoxybiphenyl into a nitrile derivative (2-cyano-3'-ethoxybiphenyl). Subsequent acid or base-catalyzed hydrolysis of the nitrile group yields the desired carboxylic acid. libretexts.org

Carboxylation of an Organometallic Reagent: 2-Bromo-3'-ethoxybiphenyl can be converted into a Grignard reagent (using magnesium) or an organolithium reagent (using n-butyllithium). Bubbling carbon dioxide gas through the solution of this organometallic intermediate, followed by an acidic workup, installs the carboxylic acid group. libretexts.org

Hydrolysis of an Oxazoline (B21484): A well-established method, particularly in industrial processes, involves using an oxazoline group as a masked carboxylic acid. For example, coupling a Grignard reagent from 1-bromo-3-ethoxybenzene with 2-(2-chlorophenyl)-4,4-dimethyloxazoline forms the biphenyl oxazoline intermediate. This intermediate is then hydrolyzed under acidic conditions to yield the final carboxylic acid. google.comgoogle.com

Stereoselective Synthesis Approaches to Chiral Analogs of this compound

While this compound is achiral, biphenyls with sufficient steric hindrance at the four ortho positions (relative to the connecting C-C bond) exhibit axial chirality due to restricted rotation, a phenomenon known as atropisomerism. carewellpharma.in The synthesis of enantiomerically enriched chiral analogs of the title compound is a significant challenge in modern asymmetric catalysis.

Several advanced strategies have been developed to achieve stereoselective synthesis of such biaryls:

Asymmetric Suzuki-Miyaura Coupling: This is the most prevalent method, employing a chiral ligand to coordinate with the palladium catalyst. The chiral environment of the catalyst then influences the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one atropisomer. A variety of chiral phosphine (B1218219) ligands, such as KenPhos and sSPhos, have been developed and successfully applied in the synthesis of axially chiral biaryls with high enantioselectivity. nih.govnih.gov

Chirality Transfer: This approach involves transferring chirality from a pre-existing stereocenter in one of the coupling partners to the newly formed chiral axis. This can involve using a chiral auxiliary that is later removed. rsc.org

Organocatalysis: Chiral organocatalysts, such as chiral secondary amines, have been used in cascade reactions that construct one of the aromatic rings, thereby setting the axial chirality. rsc.org

Kinetic Resolution: A racemic mixture of a biphenyl analog can be resolved by reacting it with a chiral reagent or catalyst that selectively transforms one enantiomer, allowing the other to be isolated in an enriched form.

The success of these methods often depends on the specific substrate and the careful optimization of reaction conditions. nih.govrsc.org

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to create processes that are more sustainable, safer, and environmentally benign. paperpublications.orgnih.gov

Key green chemistry considerations for this synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. paperpublications.org Cross-coupling reactions generally have higher atom economy than multi-step classical syntheses that use protecting groups or stoichiometric reagents.

Catalysis over Stoichiometric Reagents: The use of highly efficient palladium catalysts, which are effective in very low concentrations (catalytic amounts), is superior to older methods that use stoichiometric amounts of reagents (e.g., copper in the Ullmann reaction). paperpublications.org Developing recyclable, heterogeneous catalysts further enhances the greenness of the process. researchgate.net

Use of Safer Solvents: A significant portion of chemical waste comes from solvents. nih.gov Research has focused on performing Suzuki-Miyaura couplings in greener solvents, such as water or ethanol, or under solvent-free conditions. researchgate.netresearchgate.net A reported green synthesis of biphenyl carboxylic acids utilized a water-soluble nanocatalyst, allowing the reaction to proceed efficiently in pure water at room temperature. researchgate.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis can also be a green alternative, often reducing reaction times from hours to minutes. nih.govresearchgate.net

Waste Prevention: One-pot or tandem reactions, where multiple synthetic steps are performed in the same reaction vessel without isolating intermediates, can significantly reduce waste from workup and purification steps. acs.org For example, a successive Suzuki coupling could be envisioned to build the molecule in a more streamlined fashion. nih.gov

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient and environmentally responsible.

Flow Chemistry and Continuous Processing in this compound Production

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering numerous advantages over conventional batch methods, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, high-throughput production. thieme-connect.denih.gov While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles and methodologies are well-established for the synthesis of carboxylic acids and biphenyl compounds.

One of the key reactions for the synthesis of biphenyl structures is the Suzuki-Miyaura cross-coupling. mdpi.comnih.gov This reaction has been successfully adapted to continuous flow systems, often utilizing packed-bed reactors with heterogeneous palladium catalysts. nih.govvapourtec.commdpi.com For instance, a flow system can be designed where solutions of an aryl halide and an arylboronic acid are pumped through a heated column containing an immobilized palladium catalyst. vapourtec.com This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high yields and purity of the biphenyl product. mdpi.com The use of heterogeneous catalysts, such as palladium on carbon (Pd/C) or functionalized silica, simplifies product purification by eliminating the need to remove residual catalyst from the reaction mixture. vapourtec.commdpi.com

Another relevant continuous flow methodology involves the synthesis of carboxylic acids. A notable example is the use of a tube-in-tube gas-permeable membrane reactor for the carboxylation of Grignard reagents with carbon dioxide (CO2). durham.ac.uk In this system, the Grignard reagent flows through the inner tube, while CO2 gas in the outer tube permeates through the membrane, allowing for efficient and safe gas-liquid reactions. durham.ac.uk This approach could be envisioned for the final carboxylation step in a multi-step continuous synthesis of this compound.

The table below summarizes representative findings for continuous flow Suzuki-Miyaura coupling reactions, which are analogous to the core transformation required for the synthesis of this compound.

Table 1: Representative Continuous Flow Suzuki-Miyaura Coupling Reactions for Biphenyl Synthesis

| Reactants | Catalyst | Reactor Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde, Phenylboronic acid | Graphene supported Pd nanoparticles | H-Cube® | 135 °C, <1 min residence time | 96% conversion | mdpi.com |

| Aryl iodides, Phenylboronic acid | SS-Pd (heterogeneous) | Flow reactor | 120 °C, 9.4 min residence time | Good yields | mdpi.com |

| Aryl halides, (4-Methoxyphenyl)boronic acid | SiliaCat DPPP-Pd (heterogeneous) | Flow reactor | Not specified | Excellent yields | mdpi.com |

| 3-Bromopyridine, Phenylboronic acid | SPM3Pd (immobilized sulfide (B99878) ligand) | Omnifit glass column | 130 °C | High purity | vapourtec.com |

| Haloarenes, Arylboronic acids | Palladium on carbon (Pd/C) | Catalyst cartridge | 25-100 °C, ~20 s residence time | Smooth conversion | mdpi.com |

The integration of these continuous flow modules—Suzuki-Miyaura coupling followed by a potential carboxylation step—offers a promising pathway for the efficient and scalable production of this compound and its analogs.

Catalytic Approaches to the Synthesis of this compound

The development of novel and efficient catalytic systems is at the forefront of modern organic synthesis. For the preparation of this compound, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the most established and widely used methods. nih.gov More recently, rhodium and ruthenium-catalyzed C-H activation/arylation reactions have emerged as powerful alternatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this would typically involve the coupling of a 2-halobenzoic acid derivative with 3-ethoxyphenylboronic acid, or a similar permutation.

A variety of palladium catalysts have been developed to improve the efficiency and scope of this reaction. Research has demonstrated the use of a water-soluble fullerene-supported PdCl2 nanocatalyst for the synthesis of variously substituted biphenyl carboxylic acids in high yields at room temperature. researchgate.net Another approach utilizes N-heterocyclic carbene (NHC) palladium complexes, which have shown high activity and stability. Heterogeneous catalysts like palladium on carbon (Pd/C) are also frequently employed due to their ease of separation and recyclability. mdpi.com

The table below presents data from studies on the palladium-catalyzed synthesis of biphenyl carboxylic acid derivatives, illustrating the performance of different catalytic systems.

Table 2: Palladium-Catalyzed Synthesis of Biphenyl Carboxylic Acid Derivatives

| Catalyst System | Reactants | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Fullerene-supported PdCl2 nanocatalyst | Bromobenzoic acid, Aryl boronic acid | K2CO3 | Water | Room temp, 4 h | >90% | researchgate.net |

| Pd(OH)2 | Substituted phenylboronic acids, Substituted bromobenzene | K3PO4 | Ethanol/Water | 65 °C | Good | nih.gov |

| G-COOH-Pd-10 (heterogeneous) | 4-Carboxyphenylboronic acid, 1-Bromo-4-fluorobenzene | Not specified | Not specified | Not specified | Good conversion | mdpi.com |

| Pd/C | 1-(4-Bromo-3-methylphenyl)pyrrolidin-2-one, 4-Carboxyphenylboronic acid | Na2CO3 | DME/H2O | Not specified | 64% | Not directly cited |

Rhodium and Ruthenium-Catalyzed C-H Arylation:

A more recent and atom-economical approach to biphenyl synthesis involves the direct arylation of C-H bonds, which avoids the pre-functionalization required for traditional cross-coupling reactions. Rhodium(III) and Ruthenium(II) catalysts have been shown to be effective for the C-H arylation of arenes. researchgate.netnih.govnih.govacs.org

For instance, rhodium(III)-catalyzed C-H arylation of benzimidate derivatives with arylsilanes in water has been reported as a method to produce biphenyl-2-carbonitrile derivatives, which can then be hydrolyzed to the corresponding carboxylic acids. researchgate.net Similarly, ruthenium-catalyzed C-H arylation of aryl carboxylic acids with aryl halides has been demonstrated. nih.govacs.org These methods offer a more direct route to biphenyl carboxylic acids by utilizing the carboxylic acid group as a directing group for the C-H activation step.

The following table summarizes key findings in this area.

Table 3: Rhodium and Ruthenium-Catalyzed C-H Arylation for Biphenyl Synthesis

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| [Cp*RhCl2]2 | Benzimidate derivatives, Arylsilanes | Water as solvent, forms biphenyl-2-carbonitrile intermediate | researchgate.net |

| [Ru(p-cymene)Cl2]2 / Ligand | Aryl carboxylic acids, Aryl halides | Direct arylation of carboxylic acids, tolerates various halides | nih.govacs.org |

| Rhodium catalyst | Heterocycles | Direct arylation of various heterocycles | nih.gov |

These advanced catalytic methodologies provide powerful tools for the synthesis of this compound and its analogs, offering pathways that are not only efficient but also align with the principles of green chemistry by reducing waste and improving atom economy.

Design, Synthesis, and Characterization of 3 Ethoxy Biphenyl 2 Carboxylic Acid Derivatives and Prodrugs

Rational Design Principles for 3'-Ethoxy-biphenyl-2-carboxylic acid Analogs

The rational design of analogs of this compound is guided by established principles of medicinal chemistry, aiming to optimize the compound's interaction with its biological target, improve its absorption, distribution, metabolism, and excretion (ADME) properties, and reduce potential toxicity. This involves systematic modifications of its core structure, including the ethoxy group, the biphenyl (B1667301) backbone, and the carboxylic acid moiety.

The ethoxy group at the 3'-position of the biphenyl scaffold is a key feature that can be modified to explore structure-activity relationships (SAR). The size, lipophilicity, and hydrogen bonding capacity of this substituent can be fine-tuned to potentially enhance target binding and improve pharmacokinetic properties.

Homologation of the alkyl chain of the ethoxy group to propoxy, butoxy, or longer chains can increase lipophilicity, which may enhance membrane permeability and oral absorption. However, an excessive increase in lipophilicity can also lead to decreased aqueous solubility and increased metabolic clearance. Introduction of branching in the alkyl chain, such as an isopropoxy or a sec-butoxy group, can modulate the steric profile of the molecule, potentially leading to more specific interactions with the target protein. nih.govresearchgate.net

Furthermore, the introduction of polar functional groups into the alkoxy chain, such as a hydroxyl or an amino group, can increase hydrophilicity and provide additional hydrogen bonding opportunities. For example, the synthesis of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives has shown that variations in the alkoxy chain can significantly impact inhibitory potency against xanthine (B1682287) oxidase. nih.gov

Table 1: Potential Modifications of the Ethoxy Group and their Rationale

| Modification | Rationale | Potential Effects |

| Chain Length Variation (e.g., methoxy (B1213986), propoxy, butoxy) | To modulate lipophilicity and steric bulk. | Altered membrane permeability, solubility, and metabolic stability. |

| Chain Branching (e.g., isopropoxy, tert-butoxy) | To introduce steric hindrance and fine-tune binding interactions. | Increased selectivity and potential for enhanced target engagement. |

| Introduction of Polar Groups (e.g., hydroxyethoxy) | To increase hydrophilicity and introduce hydrogen bonding sites. | Improved aqueous solubility and potential for new binding interactions. |

| Replacement with Bioisosteres (e.g., thioether, amino) | To explore different electronic and steric properties while maintaining similar size. | Altered metabolic stability and binding affinity. |

The introduction of electron-withdrawing groups, such as halogens (fluoro, chloro, bromo) or a trifluoromethyl group, can alter the pKa of the carboxylic acid and influence the electronic distribution of the aromatic rings. This can impact the strength of interactions with the biological target. Conversely, electron-donating groups, such as methyl or methoxy groups, can also be introduced to probe the effects of increased electron density. ajgreenchem.com

The position of the new substituents is also crucial. For instance, in the development of inhibitors for the US28 receptor, the substitution pattern on biphenyl amides was found to be critical for their activity. google.com Similarly, in the design of factor Xa inhibitors, the placement of substituents on the biphenyl core was guided by the structure of the enzyme's binding pockets to maximize interactions. nih.gov

Remote C-H functionalization techniques offer a modern approach to introduce substituents at positions that are not easily accessible through classical methods, providing a powerful tool for the late-stage diversification of biphenyl derivatives. escholarship.org

Table 2: Examples of Biphenyl Core Substitutions and their Potential Impact

| Substituent | Position | Rationale | Potential Impact |

| Fluoro, Chloro | 4', 5', 6' | To modulate electronic properties and lipophilicity. | Enhanced binding affinity and metabolic stability. |

| Methyl, Ethyl | 4', 5', 6' | To probe steric tolerance and hydrophobic interactions. | Increased potency or selectivity. |

| Hydroxyl, Amino | Various | To introduce hydrogen bonding sites and improve solubility. | Altered pharmacokinetic profile and new binding interactions. |

| Cyano, Nitro | Various | To introduce strong electron-withdrawing character and polarity. | Modified pKa and potential for specific interactions. |

The carboxylic acid group is a critical functional group, often involved in key interactions with the biological target. However, its acidic nature can also lead to poor oral bioavailability and gastrointestinal side effects. indexcopernicus.com Derivatization of the carboxylic acid can address these issues and can also be used to explore new binding interactions.

One common strategy is the conversion of the carboxylic acid to an amide. The resulting amide can act as a hydrogen bond donor and acceptor, potentially forming new interactions with the target. A variety of amines can be used for this derivatization, allowing for the introduction of diverse functional groups. arabjchem.org

Another approach is the bioisosteric replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid. These groups can mimic the charge and hydrogen bonding properties of the carboxylic acid while having different physicochemical properties. For example, in the development of angiotensin II receptor antagonists, the replacement of the carboxylic acid with a tetrazole ring is a well-established strategy. mdpi.com

Synthetic Strategies for Novel this compound Derivatives

The synthesis of derivatives of this compound can be achieved through various established synthetic methodologies. The key step in the synthesis of the core structure is the formation of the biphenyl bond.

One of the most widely used methods for the synthesis of biphenyls is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For the synthesis of this compound derivatives, this could involve the reaction of a substituted 2-bromobenzoic acid ester with a 3-ethoxyphenylboronic acid, or vice versa. The reaction is known for its high tolerance of various functional groups, making it suitable for the synthesis of complex molecules. ajgreenchem.comresearchgate.net

Another common method is the use of Grignard reagents. This can involve the coupling of an aryl Grignard reagent with a substituted 2-methoxy-phenyl-2-oxazoline, followed by hydrolysis of the oxazoline (B21484) to the carboxylic acid. This method has been used for the large-scale synthesis of biphenyl-2-carboxylic acid derivatives. google.com

Once the biphenyl-2-carboxylic acid core is synthesized, further modifications can be made to introduce various substituents. Standard aromatic substitution reactions, such as halogenation, nitration, and acylation, can be used to functionalize the biphenyl rings. The carboxylic acid can be converted to an amide or ester using standard coupling reagents.

Prodrug Design Strategies for this compound

Prodrugs are inactive or less active derivatives of a drug that are converted to the active form in the body. The prodrug approach is often used to overcome issues such as poor solubility, low bioavailability, and drug-induced toxicity. nih.gov For carboxylic acid-containing drugs like this compound, the most common prodrug strategy is the formation of esters.

The acidic nature of the carboxylic acid group can lead to irritation of the gastrointestinal tract. Masking the carboxylic acid as an ester can reduce this local toxicity and also improve the lipophilicity of the compound, which may enhance its oral absorption. indexcopernicus.com

A variety of alcohols can be used to form ester prodrugs, allowing for the fine-tuning of the prodrug's properties. Simple alkyl esters, such as methyl or ethyl esters, are readily hydrolyzed by esterases in the body to release the active drug. The rate of hydrolysis can be modulated by varying the steric and electronic properties of the alcohol moiety. mdpi.com

Mutual prodrugs can also be designed, where the carboxylic acid is esterified with another pharmacologically active compound. For example, non-steroidal anti-inflammatory drugs (NSAIDs) have been conjugated with paracetamol or gabapentin (B195806) through an ester linkage to potentially achieve synergistic effects and reduce the side effects of both drugs. mdpi.comscienceopen.com

The hydrolysis of these ester prodrugs is a critical factor in their design. The ideal ester prodrug should be stable in the gastrointestinal tract to minimize local side effects and should be efficiently hydrolyzed in the blood or target tissues to release the active drug. The rate of hydrolysis can be studied in vitro using plasma or tissue homogenates to predict the in vivo performance of the prodrug. tandfonline.com

Table 3: Examples of Ester Prodrug Strategies for Carboxylic Acids

| Prodrug Type | Example Promoieties | Rationale for Use |

| Simple Alkyl Esters | Methyl, Ethyl, Propyl | To increase lipophilicity and mask the acidic group. |

| Glycolamide Esters | (N,N-diethylglycolamide) | To enhance aqueous solubility. |

| Amino Acid Esters | Valine, Leucine | To potentially target amino acid transporters for improved absorption. |

| Mutual Prodrugs | Paracetamol, Gabapentin | To combine two therapeutic agents for synergistic effects and improved tolerability. |

Amide Prodrugs

Amide prodrugs are a common and effective strategy to mask the carboxylic acid moiety of a parent drug. This modification can lead to improved membrane permeability, altered solubility, and protection of the carboxylic acid from premature metabolic degradation. The amide bond is designed to be cleaved in vivo by amidases, which are present in various tissues and plasma, to release the active this compound.

The synthesis of amide prodrugs of this compound can be achieved through several well-established synthetic routes. A prevalent method involves the activation of the carboxylic acid followed by reaction with a desired amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). nih.govyoutube.comyoutube.com

A general synthetic scheme for the preparation of amide prodrugs from this compound is depicted below. This involves the reaction of the parent acid with a variety of primary and secondary amines to yield a diverse set of amide derivatives.

Scheme 1: General Synthesis of Amide Prodrugs of this compound

The selection of the amine component is crucial as it influences the physicochemical properties and the rate of enzymatic cleavage of the resulting prodrug. Amino acid esters, for instance, can be utilized to potentially target amino acid transporters. rsc.org

Hypothetical Research Findings:

A study focused on the synthesis of a series of amide prodrugs of this compound could explore the impact of different amine promoieties on the compound's properties. The following table illustrates hypothetical data from such a study, showcasing the synthesis of various amide derivatives and their characterization.

| Prodrug Candidate | Amine Moiety | Coupling Agent | Solvent | Yield (%) | Purity (HPLC, %) |

| 1a | Glycine methyl ester | EDC/HOBt | DMF | 85 | >98 |

| 1b | L-Alanine ethyl ester | DCC/NHS | CH₂Cl₂ | 82 | >99 |

| 1c | Morpholine | SOCl₂, then amine | Toluene | 78 | >97 |

| 1d | Piperidine | T3P® | Ethyl Acetate | 90 | >98 |

| 1e | N-methylbenzylamine | HATU | Acetonitrile (B52724) | 88 | >99 |

This table is illustrative and contains hypothetical data.

The characterization of these synthesized prodrugs would involve techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structures, and HPLC to determine their purity.

Other Cleavable Linker Strategies for this compound

Beyond simple amide bonds, a variety of other cleavable linkers can be employed to create prodrugs of this compound. These linkers are designed to be cleaved under specific physiological conditions, such as the low pH of endosomes or the presence of specific enzymes that are overexpressed in target tissues. axispharm.comnih.govnih.gov

Ester Linkers: Ester-based prodrugs are a common strategy, where the carboxylic acid is masked as an ester. These are typically cleaved by esterases, which are abundant in the body. The synthesis is generally straightforward, involving the reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting an activated form of the acid with an alcohol.

Carbonate and Carbamate Linkers: These linkers can be designed to be sensitive to pH changes or enzymatic cleavage. rsc.org For instance, a linker that releases the drug via a self-immolative mechanism following an initial triggering event can be utilized.

Phosphate Linkers: Phosphate-containing prodrugs can enhance water solubility and can be designed for cleavage by phosphatases.

Hypothetical Synthesis and Characterization Data:

The following table presents hypothetical data for the synthesis of this compound derivatives employing different cleavable linker strategies.

| Derivative ID | Linker Type | Promoieties | Cleavage Trigger | Yield (%) | Purity (%) |

| 2a | Acyloxymethyl ester | Acetoxymethyl | Esterases | 75 | >98 |

| 2b | Carbonate | Ethyl carbonate | pH/Esterases | 70 | >97 |

| 2c | Amino acid ester | Valine-Citrulline-PABC | Cathepsin B | 65 | >99 |

| 2d | Glucuronide | Glucuronic acid | β-glucuronidase | 60 | >98 |

| 2e | Disulfide-containing | Cysteamine | Glutathione | 72 | >97 |

This table is illustrative and contains hypothetical data. PABC: p-aminobenzyl carbamate.

The design of such prodrugs requires a careful balance between stability in systemic circulation and efficient cleavage at the target site to ensure the timely release of the active carboxylic acid.

Combinatorial Chemistry and High-Throughput Synthesis of this compound Libraries

Combinatorial chemistry, coupled with high-throughput synthesis and screening, provides a powerful platform for the rapid generation and evaluation of large numbers of structurally related compounds. nih.govwikipedia.org This approach is highly valuable for lead optimization and for exploring the structure-activity relationships (SAR) of derivatives based on the this compound scaffold.

A combinatorial library of this compound derivatives can be designed by introducing diversity at one or more points of the molecule. For instance, a library could be constructed by varying the substituents on the biphenyl rings or by creating a diverse set of amide or ester derivatives from the carboxylic acid group.

Hypothetical Library Design and Synthesis:

A split-and-pool synthesis strategy could be employed to generate a large library of amide derivatives. wikipedia.org The core scaffold, this compound, would be anchored to a solid support. The support-bound acid would then be reacted with a diverse set of amines.

Scheme 2: General approach for the solid-phase combinatorial synthesis of an amide library of this compound.

(Illustrative scheme)

Hypothetical Combinatorial Library Data:

The following table outlines a hypothetical 96-well plate format for a combinatorial library of amide derivatives of this compound, showcasing the diversity of amines that could be employed.

| Well | Amine Building Block (R-NH₂) | Well | Amine Building Block (R-NH₂) |

| A1 | Methylamine | E1 | Cyclopropylamine |

| A2 | Ethylamine | E2 | Cyclobutylamine |

| B1 | n-Propylamine | F1 | Aniline |

| B2 | Isopropylamine | F2 | 4-Fluoroaniline |

| C1 | n-Butylamine | G1 | Benzylamine |

| C2 | Isobutylamine | G2 | 4-Methoxybenzylamine |

| D1 | (R)-1-Phenylethylamine | H1 | 2-Amino-thiazole |

| D2 | (S)-1-Phenylethylamine | H2 | 3-Aminopyridine |

This table represents a small, illustrative subset of a larger combinatorial library.

High-throughput purification and analysis techniques would be essential to manage the large number of compounds generated. The resulting library of discrete compounds could then be screened in high-throughput biological assays to identify derivatives with improved activity or other desirable properties. The synthesis of such libraries can significantly accelerate the drug discovery process by systematically exploring the chemical space around a promising scaffold. ajgreenchem.comacs.org

Investigation of Biological Activities and Pharmacological Profiles of 3 Ethoxy Biphenyl 2 Carboxylic Acid

In Vitro Pharmacological Screening of 3'-Ethoxy-biphenyl-2-carboxylic acid

Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the in vitro pharmacological screening of this compound. While general methodologies for such assays are well-established, and studies on other biphenyl (B1667301) carboxylic acid derivatives exist, specific experimental results for this particular compound are not documented in the accessible domain.

Receptor Binding Assays

There is no publicly available information on receptor binding assays conducted specifically with this compound. Although biphenyl structures are investigated as ligands for various receptors, such as muscarinic receptor antagonists, specific binding affinities and receptor profiles for this compound have not been reported in the scientific literature. nih.gov

Enzyme Inhibition Studies

No specific enzyme inhibition studies for this compound have been found in the public domain. While related biphenyl carboxylic acid derivatives have been explored as inhibitors for enzymes like cytosolic phospholipase A2, specific IC50 values or mechanisms of inhibition for the 3'-ethoxy variant are not available.

Cell-Based Assays and Phenotypic Screening

Information regarding cell-based assays and phenotypic screening of this compound is not available in the public scientific literature. Studies on other biphenyl carboxylic acids have shown activities such as in vitro anticancer effects against cell lines like MCF-7 and MDA-MB-231. ajgreenchem.com However, no such data has been published for this compound.

In Vivo Efficacy Studies of this compound Analogs

There is a lack of publicly available data on in vivo efficacy studies conducted on analogs of this compound. While the biphenyl-2-carboxylic acid scaffold is a key component in the development of various therapeutic agents, including angiotensin II receptor antagonists used for hypertension, specific in vivo studies on analogs of this compound are not reported in the scientific literature. googleapis.comgoogle.com

Establishment of Relevant Disease Models

No information has been found regarding the establishment of specific disease models for the in vivo testing of this compound or its close analogs.

Pharmacodynamic Endpoints and Biomarker Assessment

There is no publicly available data on the pharmacodynamic endpoints or biomarker assessments for this compound or its analogs.

Elucidation of Mechanisms of Action for this compound

Target Identification and Validation Strategies

There is currently a lack of published research specifically identifying and validating the biological targets of this compound. While the broader class of biphenyl carboxylic acids has been explored for various therapeutic applications, the specific molecular targets for this particular ethoxy-substituted derivative have not been defined. ajgreenchem.com

Signaling Pathway Modulation by this compound

Information regarding the modulation of specific signaling pathways by this compound is not available in the current scientific literature. Research into how this compound may influence intracellular communication and cellular processes has yet to be reported.

Preclinical Toxicity and Safety Pharmacology of this compound

Comprehensive preclinical toxicity and safety pharmacology data for this compound are not publicly documented. The following sections reflect the absence of specific findings for this compound.

Cytotoxicity Assessments in Relevant Cell Lines

No specific studies detailing the cytotoxic effects of this compound on relevant cell lines have been found. While research on other biphenyl derivatives has shown cytotoxic potential against various cancer cell lines, this specific compound has not been assessed in publicly available studies. nih.gov

Genotoxicity Screening

There is no available data from genotoxicity screenings of this compound. Standard assays to determine the potential for this compound to cause genetic mutations or chromosomal damage have not been reported in the literature.

In Vitro and In Vivo Organ System Specific Toxicity

Specific in vitro and in vivo studies to determine the potential for organ system-specific toxicity of this compound have not been identified. The effects of this compound on major organ systems remain uninvestigated.

Comparative Pharmacological Profiles of this compound and Related Biphenyl Carboxylic Acid Scaffolds

The pharmacological landscape of biphenyl carboxylic acids is diverse, with structural modifications to the biphenyl scaffold significantly influencing their biological activity. The introduction of various substituents at different positions on the two phenyl rings can modulate the potency and selectivity of these compounds across a range of therapeutic targets, including those relevant to cancer, inflammation, and microbial infections. ajgreenchem.comnih.gov This section provides a comparative analysis of the pharmacological profiles of this compound and other related biphenyl carboxylic acid scaffolds, drawing on available research findings to elucidate key structure-activity relationships.

The biphenyl scaffold itself is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. ajgreenchem.com The carboxylic acid functional group, in particular, plays a crucial role in the biological activity of these molecules, often enhancing their hydrophilicity and influencing their bioavailability. ajgreenchem.com Well-known drugs such as Flurbiprofen and Diflunisal (B1670566) are biphenyl carboxylic acid derivatives that exhibit potent anti-inflammatory, analgesic, and antipyretic properties. ajgreenchem.com

Research into the anticancer properties of biphenyl carboxylic acid derivatives has revealed that the nature and position of substituents are critical determinants of their cytotoxic activity. For instance, a study on a series of 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid derivatives demonstrated that a benzyloxy group at the 3'-position (compound 3j ) resulted in potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 9.92 ± 0.97 µM and 9.54 ± 0.85 µM, respectively. ajgreenchem.com In comparison, the unsubstituted analog (compound 3a ) also showed good activity with IC50 values of 10.14 ± 2.05 µM against MCF-7 and 10.78 ± 2.58 µM against MDA-MB-231 cells. ajgreenchem.com This suggests that while the core biphenyl carboxylic acid structure possesses inherent anticancer potential, specific substitutions can enhance this activity.

The following interactive table summarizes the in vitro anticancer activity of selected biphenyl carboxylic acid derivatives against human breast cancer cell lines.

| Compound | Substituent at 3'-position | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. MDA-MB-231 |

| 1-([1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (3a ) | H | 10.14 ± 2.05 | 10.78 ± 2.58 |

| 1-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl) cyclopropane-1-carboxylic acid (3j ) | Benzyloxy | 9.92 ± 0.97 | 9.54 ± 0.85 |

| Tamoxifen (Standard) | - | - | - |

Data sourced from a study on the synthesis of small molecule biphenyl carboxylic acids as anticancer agents. ajgreenchem.com

Furthermore, studies on other classes of biologically active compounds have highlighted the importance of alkoxy substituents. For example, in a series of phenolic acid derivatives, methoxyl and phenolic hydroxyl groups were found to promote antioxidant activities. uc.pt Although a direct extrapolation is not always possible, this underscores the general principle that such functional groups can significantly modulate the pharmacological profile of aromatic compounds.

In the context of anti-inflammatory and antimicrobial activities, various biphenyl derivatives have been synthesized and evaluated. nih.gov The substitution pattern on the biphenyl rings is a key factor in determining the potency and spectrum of activity. For instance, the position of the carboxylic acid group and other substituents can influence the molecule's ability to interact with specific enzymes or receptors involved in inflammatory pathways or microbial survival.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Ethoxy Biphenyl 2 Carboxylic Acid

Design and Synthesis of SAR/SPR Libraries Based on the 3'-Ethoxy-biphenyl-2-carboxylic acid Scaffold

The systematic exploration of the SAR and SPR of this compound necessitates the design and synthesis of focused libraries of analogues. The synthesis of such libraries often relies on versatile and efficient chemical reactions that allow for the introduction of a wide range of substituents at key positions of the biphenyl (B1667301) scaffold.

A common and powerful method for the synthesis of biphenyl derivatives is the Suzuki-Miyaura coupling reaction. This palladium-catalyzed cross-coupling reaction between a boronic acid and an organohalide is highly tolerant of various functional groups and is widely used in medicinal chemistry to construct the biphenyl core. ajgreenchem.com For the synthesis of a library based on the this compound scaffold, a general synthetic route could involve the coupling of a suitably substituted phenylboronic acid with a substituted halobenzoic acid derivative.

The design of an SAR/SPR library for this compound would typically involve systematic modifications at three key positions:

The Carboxylic Acid Group: The carboxylic acid at the 2-position is a critical functional group that can participate in key interactions with biological targets, such as hydrogen bonding and electrostatic interactions. ajgreenchem.com Modifications at this position could include esterification, amidation, or replacement with bioisosteres to probe the importance of the acidic proton and the carbonyl oxygen.

The Ethoxy Group: The ethoxy group at the 3'-position can influence the molecule's lipophilicity, metabolic stability, and binding to the target. A library of analogues would explore variations in the alkoxy chain length (e.g., methoxy (B1213986), propoxy, butoxy) and the introduction of other substituents at this position to understand the steric and electronic requirements for optimal activity.

An example of a synthetic approach to a library of 3'-alkoxy-biphenyl-2-carboxylic acid analogues is outlined below:

| Step | Reactants | Conditions | Product |

| 1 | 2-Bromo-benzoic acid methyl ester, 3-alkoxy-phenylboronic acid | Pd catalyst, base, solvent | Methyl 3'-alkoxy-biphenyl-2-carboxylate |

| 2 | Methyl 3'-alkoxy-biphenyl-2-carboxylate | Base (e.g., NaOH), solvent (e.g., MeOH/water) | 3'-Alkoxy-biphenyl-2-carboxylic acid |

This table illustrates a two-step process starting with a Suzuki-Miyaura coupling followed by ester hydrolysis to yield the final carboxylic acid analogues. By varying the 3-alkoxy-phenylboronic acid, a diverse library of compounds can be generated for biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. medcraveonline.com For this compound derivatives, a 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed to guide the design of more potent analogues. mdpi.com

A typical QSAR workflow for this compound derivatives would involve the following steps:

Data Set Preparation: A series of synthesized analogues with their corresponding biological activities (e.g., IC50 values) would be collected. This dataset is then divided into a training set for model generation and a test set for model validation. medcraveonline.com

Molecular Modeling and Alignment: The 3D structures of the molecules in the dataset are generated and aligned based on a common scaffold, in this case, the biphenyl-2-carboxylic acid core.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. For CoMFA and CoMSIA, these descriptors represent the steric and electrostatic fields around the molecules. mdpi.com

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to build a mathematical model that correlates the calculated descriptors with the biological activity. The predictive power of the model is then assessed using the test set. mdpi.com

The resulting QSAR model can be visualized as contour maps that highlight regions around the molecule where modifications are likely to increase or decrease biological activity. For instance, a CoMFA steric contour map might indicate that a bulky substituent at a particular position on the biphenyl ring is favorable for activity, while an electrostatic contour map might suggest that an electron-donating group is preferred in another region.

Ligand Efficiency and Lipophilicity Analysis of this compound Analogs

In modern drug discovery, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of a compound and to guide its optimization. nih.gov

Ligand Efficiency (LE): This metric relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). nih.gov It helps in identifying small, efficient fragments that can be developed into more potent leads.

Lipophilic Ligand Efficiency (LLE): LLE, also known as lipophilic efficiency (LipE), connects the potency of a compound to its lipophilicity (logP or logD). researchgate.netnih.gov High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. Therefore, optimizing LLE aims to increase potency without a concomitant increase in lipophilicity. nih.gov

For a series of this compound analogues, these metrics can be calculated and used to guide the lead optimization process. The goal would be to identify analogues with high potency, high LE, and an optimal LLE.

The following table provides a hypothetical example of how these metrics could be used to evaluate a series of analogues:

| Compound | R-group | IC50 (nM) | pIC50 | Heavy Atoms | LE | logP | LLE (LipE) |

| 1 | -OCH2CH3 | 50 | 7.3 | 20 | 0.365 | 3.5 | 3.8 |

| 2 | -OCH3 | 100 | 7.0 | 19 | 0.368 | 3.2 | 3.8 |

| 3 | -OH | 200 | 6.7 | 18 | 0.372 | 2.8 | 3.9 |

| 4 | -Cl | 25 | 7.6 | 19 | 0.400 | 3.8 | 3.8 |

In this hypothetical table, while compound 4 is the most potent, the other metrics provide a more nuanced picture. For example, compound 3 has the highest ligand efficiency, suggesting it makes very efficient interactions with the target.

Conformational Analysis and its Impact on the Biological Activity of this compound

The carboxylic acid group at the 2-position and the ethoxy group at the 3'-position can create steric hindrance that influences the preferred dihedral angle. This conformational preference can be crucial for biological activity, as the molecule may need to adopt a specific conformation to fit into the binding site of its target protein.

Computational methods, such as molecular mechanics and density functional theory (DFT) calculations, can be used to perform a conformational analysis of this compound and its analogues. nih.gov These studies can identify the low-energy conformers and provide insights into the conformational flexibility of the molecule. Understanding the preferred conformation of active analogues can help in the design of new compounds with improved activity by rigidifying the molecule in its bioactive conformation.

Bioisosteric Replacements in the this compound Core

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic properties. drughunter.comsemanticscholar.org For this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement.

While the carboxylic acid group can be crucial for target binding, it can also contribute to poor oral bioavailability and rapid metabolism. semanticscholar.orgnih.gov Replacing the carboxylic acid with a suitable bioisostere can mitigate these issues while maintaining or improving biological activity.

Some common bioisosteres for the carboxylic acid group include:

Tetrazoles: Tetrazoles are acidic heterocycles that are frequently used as carboxylic acid bioisosteres. drughunter.com They are generally more lipophilic than carboxylic acids, which can improve membrane permeability. drughunter.com

Acylsulfonamides: These functional groups can mimic the acidity and hydrogen bonding properties of carboxylic acids. drughunter.com

Hydroxamic acids: Hydroxamic acids are another class of acidic functional groups that can serve as bioisosteres for carboxylic acids. nih.gov

Other acidic heterocycles: A variety of other heterocyclic ring systems, such as 5-oxo-1,2,4-oxadiazoles, can also act as carboxylic acid surrogates. drughunter.com

The choice of a bioisostere depends on the specific context of the drug target and the desired physicochemical properties. The following table summarizes some potential bioisosteric replacements for the carboxylic acid in this compound and their potential impact:

| Original Group | Bioisosteric Replacement | Potential Advantages | Potential Disadvantages |

| Carboxylic Acid | Tetrazole | Increased lipophilicity, improved metabolic stability. drughunter.com | May not always improve permeability due to strong hydrogen bonding with water. drughunter.com |

| Carboxylic Acid | Acylsulfonamide | Can lead to increased potency through additional hydrogen bond interactions. drughunter.com | Acidity can vary significantly depending on the substituents. |

| Carboxylic Acid | Hydroxamic Acid | Can chelate metal ions in metalloenzymes. | Potential for metabolic liabilities. nih.gov |

Computational Chemistry and Molecular Modeling of 3 Ethoxy Biphenyl 2 Carboxylic Acid

Quantum Mechanical Calculations for 3'-Ethoxy-biphenyl-2-carboxylic acid Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, providing precise information about its three-dimensional structure, electron distribution, and chemical reactivity. For this compound, these calculations are crucial for determining its most stable conformation, which is largely governed by the dihedral angle between the two phenyl rings. researchgate.net Molecular dynamics simulations on biphenyl (B1667301) have shown that forces acting inside the solute molecule dominate its conformation. researchgate.net

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) with large basis sets like cc-pVTZ, have been successfully used to determine the structures and relative energies of conformers of similar aromatic carboxylic acids. nih.gov Density Functional Theory (DFT) is another widely used method for geometry optimization and electronic structure calculation of biphenyl derivatives. nih.gov A common and effective approach involves using the B3LYP functional with a 6-31G(d,p) basis set to obtain a stable structure with minimum energy before further analysis. cabidigitallibrary.org

These QM methods can elucidate key reactivity indicators:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's susceptibility to electrophilic and nucleophilic attack, respectively. The energy gap between them is a measure of chemical stability.

Electrostatic Potential (ESP) Map: The ESP map reveals the charge distribution across the molecule, highlighting electron-rich regions (like the carboxylic acid and ether oxygens) that are prone to electrophilic attack and hydrogen bond donation, and electron-poor regions available for nucleophilic interaction.

Acid Dissociation Constant (pKa): For a carboxylic acid, the pKa is a critical parameter. QM methods, combined with solvation models like the Conductor-like Screening Model (COSMO), can predict pKa values, which is essential for understanding the molecule's ionization state in a biological environment. researchgate.net

| Property | Typical Computational Method | Significance |

|---|---|---|

| Optimized Geometry (Bond Lengths, Angles) | DFT (e.g., B3LYP/6-31G(d,p)) | Provides the lowest energy 3D structure of the molecule. cabidigitallibrary.org |

| Inter-ring Dihedral Angle | MP2/cc-pVTZ, DFT | Defines the overall shape and steric profile of the biphenyl scaffold. researchgate.netnih.gov |

| HOMO-LUMO Energy Gap | DFT | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | DFT, MP2 | Measures molecular polarity, affecting solubility and intermolecular interactions. nih.gov |

| Predicted pKa | Semi-empirical (PM3/PM6) with COSMO | Determines the charge state of the carboxylic acid at physiological pH. researchgate.net |

Molecular Docking and Virtual Screening for this compound Ligands

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a target protein, enabling the study of potential therapeutic applications.

Identifying the biological target of a compound is a critical first step.

Structure-Based Approach: This method relies on the known 3D structure of a potential target protein. A significant lead for this compound comes from its close analog, 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid, which has been co-crystallized with a protein target, as indicated by its presence in the Protein Data Bank (PDB ID: 5QAA). nih.gov This provides a high-quality, experimentally determined receptor structure for immediate docking studies. Furthermore, studies on other biphenyl carboxylic acid derivatives have identified them as inhibitors of targets such as matrix metalloproteinase-3 (MMP-3) and cyclooxygenase-2 (COX-2), making these proteins plausible candidates for virtual screening. researchgate.netresearchgate.net

Ligand-Based Approach: In the absence of a known receptor structure, models can be built from a set of molecules known to be active. Given the broad activity profile of biphenyl derivatives, a pharmacophore model could be constructed from known inhibitors of a specific target, capturing the essential steric and electronic features required for binding, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

| Potential Target | Rationale / Evidence | PDB Example |

|---|---|---|

| Receptor for 2'-Methoxy[1,1'-biphenyl]-3-carboxylic acid | Close structural analog co-crystallized with target. nih.gov | 5QAA |

| Estrogen Receptor Alpha (ERα) | Demonstrated target for other biphenyl carboxylic acid derivatives. ajgreenchem.com | e.g., 3ERT |

| Matrix Metalloproteinase-3 (MMP-3) | Identified as a target for a library of biphenyl carboxylic acid inhibitors. researchgate.net | e.g., 1B3D |

| Cyclooxygenase-2 (COX-2) | Target for anti-inflammatory biphenyl acetic acid molecules. researchgate.net | e.g., 1CX2 |

Once a target is identified, molecular docking algorithms place the ligand into the binding site and calculate a "docking score," which estimates the binding affinity. nih.gov The analysis of the resulting pose reveals specific molecular interactions that stabilize the complex. For example, in a study of biphenyl carboxylic acids docked into the estrogen receptor alpha, the carboxylic acid group formed a critical hydrogen bond with the residue Thr347, while the biphenyl rings engaged in π-cation, π-anion, and π-sulfur interactions with other residues. ajgreenchem.com Such interactions would be expected for this compound, where the carboxylic acid is a key pharmacophoric feature. The ethoxy group could potentially form additional hydrophobic or hydrogen bond interactions, depending on the topology of the binding pocket. The correlation between docking scores and experimentally determined biological activities has been demonstrated for biphenyl carboxylic acid inhibitors, validating the predictive power of this approach. researchgate.net

| Parameter | Description | Example Finding Based on Analogs ajgreenchem.com |

|---|---|---|

| Binding Affinity (kcal/mol) | Estimated free energy of binding; more negative values indicate stronger binding. | -7.0 to -10.0 |

| Hydrogen Bonds | Key directional interactions, often involving the carboxylic acid group. | Carboxylic acid oxygen with a backbone amide or polar side chain (e.g., Thr, Ser). |

| Hydrophobic Interactions | Interactions involving non-polar groups like the phenyl rings. | Phenyl rings with hydrophobic residues (e.g., Leu, Val, Ala). |

| π-Interactions | Non-covalent interactions involving aromatic rings (π-π, π-cation, π-sulfur). | Biphenyl system with aromatic (Phe, Tyr) or charged (Arg, Lys) residues. |

Molecular Dynamics Simulations of this compound-Target Interactions

While docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the protein-ligand complex over time in a simulated physiological environment. researchgate.net An MD simulation would typically be run on the best-ranked pose from docking. The analysis of the simulation trajectory can confirm whether the key interactions identified in docking are maintained. researchgate.net

Key analyses in an MD simulation include:

Root Mean Square Deviation (RMSD): Tracks the conformational stability of the protein and the ligand. A stable RMSD for the ligand indicates it remains securely in the binding pocket.

Root Mean Square Fluctuation (RMSF): Reveals the flexibility of different parts of the protein, which can highlight regions that move to accommodate the ligand.

Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds over time, confirming the importance of key interactions.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to provide a more accurate estimate of binding affinity than docking scores alone.

For biphenyl derivatives, MD simulations are also valuable for studying the conformational dynamics of the molecule itself within the constrained environment of a binding site. researchgate.netresearchgate.net

De Novo Drug Design Methodologies Incorporating the this compound Scaffold

The this compound structure can serve as an excellent starting point or scaffold in de novo drug design. mdpi.com This process involves using computational algorithms to design novel molecules that are predicted to have high affinity and specificity for a given target. Using the biphenyl carboxylic acid core, these programs can explore chemical space by:

Growing: Starting with the scaffold placed in the active site, the algorithm adds new functional groups incrementally, optimizing interactions with the protein at each step.

Linking: The software can identify separate fragments that bind to different sub-pockets of the active site and then use the biphenyl scaffold to link them into a single, high-affinity molecule.

This approach allows for the rational design of new analogs, exploring modifications to the ethoxy group or substitutions at other positions on the phenyl rings to improve potency and selectivity or to optimize pharmacokinetic properties. mdpi.com

In Silico ADME/Tox Predictions for this compound and its Analogs

In the early stages of drug discovery, it is vital to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile to eliminate candidates likely to fail in later development stages. iqs.edu Numerous computational models exist to predict these properties for this compound and its potential analogs.

Absorption and Distribution: Properties like lipophilicity (LogP), water solubility (LogS), polar surface area (PSA), and adherence to frameworks like Lipinski's Rule of Five are calculated. The computed XLogP3 of 3.2 for the title compound suggests moderate lipophilicity. nih.gov

Metabolism: A primary concern is interaction with cytochrome P450 (CYP) enzymes, which are responsible for metabolizing most drugs. In silico models can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2C9, CYP1A2). nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions.

Toxicity: Models can predict various toxicological endpoints, including potential for hepatotoxicity (liver damage), mutagenicity (Ames test), and cardiotoxicity (hERG channel blockage). semanticscholar.org

Comparing these predicted properties across a series of analogs allows researchers to prioritize compounds with the most promising drug-like profiles for synthesis and experimental testing.

| Compound | Molecular Weight (g/mol) | Predicted LogP | Predicted Aqueous Solubility (LogS) | Predicted CYP2C9 Inhibition | Predicted Hepatotoxicity |

|---|---|---|---|---|---|

| This compound | 242.27 nih.gov | 3.2 nih.gov | -3.5 | Moderate | Low Risk |

| 3'-Methoxy-biphenyl-2-carboxylic acid | 228.24 nih.gov | 2.8 | -3.1 | Moderate | Low Risk |

| 3'-Chloro-biphenyl-2-carboxylic acid | 246.68 | 3.7 | -4.0 | High | Moderate Risk |

Advanced Analytical Methodologies for 3 Ethoxy Biphenyl 2 Carboxylic Acid Research

Chromatographic Techniques for Separation and Purification of 3'-Ethoxy-biphenyl-2-carboxylic acid

Chromatography is an indispensable tool in the study of "this compound," enabling the separation of the parent compound from impurities, synthetic byproducts, and metabolites. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of biphenyl (B1667301) carboxylic acids due to its versatility and high resolution. A typical HPLC method for "this compound" would be a reversed-phase method, which is well-suited for moderately polar compounds.

Method development would involve the systematic optimization of several parameters to achieve adequate separation. A reversed-phase C18 column is often the stationary phase of choice for such analyses. nih.gov The mobile phase would likely consist of a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution is typically employed to ensure the efficient elution of compounds with varying polarities.

Validation of the developed HPLC method is critical to ensure its reliability and is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). chromatographyonline.comresearchgate.netresearchgate.net Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Below is a hypothetical data table summarizing typical parameters for a validated HPLC method for "this compound".

| Parameter | Typical Value/Range |

| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile |

| Gradient | 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Linearity (R²) | > 0.999 |

| Accuracy (% Recovery) | 98-102% |

| Precision (RSD%) | < 2% |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

This table presents illustrative data based on common HPLC method parameters for similar compounds and does not represent experimentally verified values for this compound.

Gas Chromatography (GC) is another powerful separation technique, but its application to polar, non-volatile compounds like carboxylic acids presents challenges. Direct analysis of carboxylic acids by GC can lead to poor peak shape and low sensitivity due to their polarity and thermal lability. colostate.edulmaleidykla.lt

To overcome these limitations, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester or silyl (B83357) derivative. colostate.edulmaleidykla.lt Common derivatizing agents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. lmaleidykla.ltusherbrooke.ca